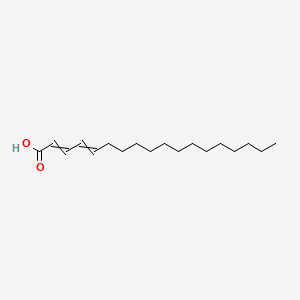

Octadecadienoic acid, (Z,Z)-

Descripción general

Descripción

Octadecadienoic acid, (Z,Z)-: cis,cis-Linoleic acid , is a polyunsaturated omega-6 fatty acid. It is an essential fatty acid, meaning that it cannot be synthesized by the human body and must be obtained through diet. This compound is commonly found in various vegetable oils, such as sunflower, safflower, and soybean oils .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: Octadecadienoic acid, (Z,Z)- can be synthesized through the catalytic hydrogenation of linseed oil, followed by selective isomerization to obtain the (Z,Z)-configuration.

Biological Synthesis: It can also be produced through the enzymatic desaturation of oleic acid by specific desaturase enzymes in plants.

Industrial Production Methods:

Extraction from Natural Sources: The most common method of obtaining octadecadienoic acid, (Z,Z)- is through the extraction and purification from vegetable oils.

Chemical Modification: Industrial production may also involve the chemical modification of other fatty acids to produce octadecadienoic acid, (Z,Z)-.

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: It can be reduced to octadecanoic acid through catalytic hydrogenation.

Esterification: The compound can react with alcohols to form esters, which are commonly used in the production of biodiesel.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and peroxides, often under mild conditions.

Esterification: Acid catalysts such as sulfuric acid or enzymes like lipases are used to facilitate esterification reactions.

Major Products:

Hydroperoxides: Formed during oxidation reactions.

Octadecanoic Acid: Produced through reduction.

Aplicaciones Científicas De Investigación

Nutritional Applications

1.1 Dietary Importance

- Essential Fatty Acid : Octadecadienoic acid is classified as an essential fatty acid, meaning it cannot be synthesized by the human body and must be obtained through diet. It plays a crucial role in maintaining cell membrane integrity and is involved in various metabolic processes.

- Sources : Common dietary sources include sunflower oil, safflower oil, corn oil, and soybean oil.

1.2 Health Benefits

- Cardiovascular Health : Studies suggest that octadecadienoic acid may help reduce LDL cholesterol levels and improve heart health by promoting better lipid profiles .

- Anti-inflammatory Properties : Research indicates that octadecadienoic acid exhibits anti-inflammatory effects, potentially benefiting conditions such as arthritis and other inflammatory diseases .

Pharmaceutical Applications

2.1 Therapeutic Potential

- Anti-cancer Activity : Some studies have reported that octadecadienoic acid may inhibit the growth of certain cancer cells, showcasing its potential as an adjunct therapy in cancer treatment .

- Hepatoprotective Effects : Research indicates that this fatty acid can protect liver cells from damage due to toxins and oxidative stress .

2.2 Metabolic Studies

- Recent investigations into the metabolism of octadecadienoic acid have revealed its role in modulating gut microbiota and influencing metabolic pathways associated with detoxification processes .

Industrial Applications

3.1 Food Industry

- Emulsifier and Stabilizer : Due to its emulsifying properties, octadecadienoic acid is used in the food industry to improve texture and stability in various products such as margarine and salad dressings.

3.2 Cosmetic Industry

- Skin Care Products : The moisturizing properties of octadecadienoic acid make it a popular ingredient in skin care formulations, where it helps maintain skin hydration and elasticity.

Case Studies

Mecanismo De Acción

Molecular Targets and Pathways:

Comparación Con Compuestos Similares

Linolelaidic Acid: The trans isomer of linoleic acid.

Rumenic Acid: Another isomer with different double bond configurations.

Oleic Acid: A monounsaturated fatty acid with one double bond.

Uniqueness:

Actividad Biológica

Octadecadienoic acid, commonly known as linoleic acid, is a polyunsaturated fatty acid with significant biological activity. Specifically, the (Z,Z)-9,12-octadecadienoic acid form has garnered attention for its diverse roles in health and disease. This article explores the biological activities of (Z,Z)-octadecadienoic acid, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, supported by data from various studies.

Octadecadienoic acid is characterized by its two double bonds located at the 9th and 12th carbon atoms in the fatty acid chain. Its chemical formula is , and it is primarily found in plant oils, such as sunflower and safflower oils.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (Z,Z)-9,12-octadecadienoic acid.

- Inhibition of Bacterial Growth : Research indicates that this compound exhibits inhibitory effects against several bacterial strains. For instance, it showed significant activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of 50 μg/mL, while its activity against Klebsiella pneumoniae and Proteus vulgaris was also notable (MIC values of 25 μg/mL) . However, it demonstrated limited effectiveness against Pseudomonas aeruginosa (MIC > 100 μg/mL) .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 50 |

| Klebsiella pneumoniae | 25 |

| Proteus vulgaris | 25 |

| Pseudomonas aeruginosa | >100 |

These findings support the traditional use of plants rich in this fatty acid for treating infections.

Anti-inflammatory Properties

Octadecadienoic acid also plays a crucial role in modulating inflammatory responses.

- Prostaglandin Precursor : As an essential fatty acid, it serves as a precursor for prostaglandins PG1 and PG2, which are involved in inflammatory processes . This suggests that dietary intake may influence inflammatory conditions.

- Cox Inhibition : Studies have indicated that derivatives of octadecadienoic acid possess selective COX-2 inhibitory activity. For example, extracts containing this fatty acid demonstrated IC50 values comparable to standard anti-inflammatory drugs .

Antioxidant Activity

The antioxidant capacity of (Z,Z)-9,12-octadecadienoic acid has been documented in various studies.

- Protection Against Oxidative Stress : Extracts rich in this compound have shown efficacy in quenching reactive oxygen species and reducing oxidative damage to proteins . The ability to inhibit advanced glycation end products (AGEs) formation further underscores its protective role against oxidative stress .

Case Studies and Research Findings

Several case studies have explored the health benefits associated with octadecadienoic acid:

- Cytotoxicity Studies : In vitro studies on human fibroblast and cancer cell lines revealed varying cytotoxic effects attributed to octadecadienoic acid-rich extracts. The compounds exhibited selective toxicity towards cancer cells while sparing normal cells .

- Dietary Impact on Health : Epidemiological studies have suggested that higher dietary intake of linoleic acid correlates with reduced risk factors for cardiovascular diseases due to its beneficial effects on lipid profiles and inflammatory markers .

- Therapeutic Applications : Research into the use of octadecadienoic acid as a therapeutic agent for conditions like diabetes has shown promise due to its role in improving insulin sensitivity and reducing inflammation .

Propiedades

Número CAS |

121250-47-3 |

|---|---|

Fórmula molecular |

C18H32O2 |

Peso molecular |

280.4 g/mol |

Nombre IUPAC |

octadeca-9,11-dienoic acid |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20) |

Clave InChI |

JBYXPOFIGCOSSB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC=CC=CC(=O)O |

SMILES isomérico |

CCCCCCCCCCCCC/C=C/C=C/C(=O)O |

SMILES canónico |

CCCCCCC=CC=CCCCCCCCC(=O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

544-71-8 1839-11-8 |

Descripción física |

Liquid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(9Z,11E)-9,11-octadecadienoic acid 9,11-isolinoleic acid 9,11-linoleic acid 9,11-linoleic acid, (E,E)-isomer 9,11-linoleic acid, (E,Z)-isomer 9,11-linoleic acid, (Z,E)-isomer 9,11-linoleic acid, (Z,Z)-isomer 9,11-linoleic acid, potassium salt 9,11-octadecadienoate 9,11-octadecadienoic acid 9-cis-11-trans-octadecadienoic acid c9t11 CLA cis-9-trans-11-octadecadienoic acid octadeca-9,11-dienoic acid rumenic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.